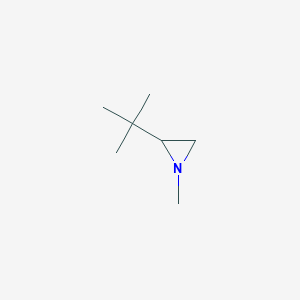

2-Tert-butyl-1-methylaziridine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H15N |

|---|---|

Poids moléculaire |

113.20 g/mol |

Nom IUPAC |

2-tert-butyl-1-methylaziridine |

InChI |

InChI=1S/C7H15N/c1-7(2,3)6-5-8(6)4/h6H,5H2,1-4H3 |

Clé InChI |

UVAHICMTODIGEL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1CN1C |

Origine du produit |

United States |

Foundational & Exploratory

2-Tert-butyl-1-methylaziridine CAS number and structure

An In-depth Technical Guide to 2-Tert-butyl-1-methylaziridine

Abstract

This technical guide provides a comprehensive overview of 2-tert-butyl-1-methylaziridine, a saturated three-membered heterocyclic compound. Aziridines are valuable intermediates in organic synthesis due to the high ring strain that facilitates selective ring-opening reactions.[1][2] This document, intended for researchers, scientists, and professionals in drug development, details the core properties, synthesis, reactivity, and applications of this specific non-activated aziridine. We will explore its structural characteristics, which dictate its chemical behavior, and provide insight into its utility as a synthetic building block. The guide includes detailed protocols, mechanistic diagrams, and a thorough safety assessment to ensure its effective and safe application in a laboratory setting.

Core Properties and Identification

2-Tert-butyl-1-methylaziridine is a chiral, non-activated aziridine. The term "non-activated" refers to the presence of an electron-donating alkyl group (methyl) on the nitrogen atom, which makes the aziridine ring less susceptible to nucleophilic attack compared to "activated" aziridines bearing electron-withdrawing groups.[3][4] Its reactivity must be induced, typically through acid catalysis, to protonate the nitrogen and form a more reactive aziridinium ion intermediate.[4][5] The defining structural features are the sterically demanding tert-butyl group at the C2 position and the methyl group on the nitrogen atom.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 54697-56-2 | |

| Molecular Formula | C₇H₁₅N | [6] |

| Molecular Weight | 113.20 g/mol | N/A |

| IUPAC Name | 2-(tert-butyl)-1-methylaziridine | |

| SMILES | CC(C)(C)C1CN1C | [6] |

| InChI | 1S/C7H15N/c1-7(2,3)6-5-8(6)4/h6H,5H2,1-4H3 | [6] |

| InChIKey | UVAHICMTODIGEL-UHFFFAOYSA-N | [6] |

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Physical Form | Liquid | |

| Predicted XlogP | 1.8 | [6] |

| Storage Temperature | Normal/Room Temperature |

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be characterized by a sharp singlet around 0.9-1.1 ppm integrating to 9H for the tert-butyl group. The protons on the aziridine ring would appear at a higher field (more shielded) than typical alkanes, likely in the 1.0-2.5 ppm range, showing complex splitting patterns due to geminal and vicinal coupling. The N-methyl group would present as a singlet around 2.2-2.4 ppm.

-

¹³C NMR: The quaternary carbon and the three methyl carbons of the tert-butyl group would appear around 30-35 ppm and 25-28 ppm, respectively. The two carbons of the aziridine ring would be significantly shielded, appearing in the 20-40 ppm range. The N-methyl carbon would be found around 35-40 ppm.

-

IR Spectroscopy: Key stretches would include C-H vibrations around 2850-3000 cm⁻¹ and C-N stretching in the 1250-1020 cm⁻¹ region. The absence of an N-H stretch (around 3300-3500 cm⁻¹) confirms the N-substitution.

Synthesis Methodology: The Wenker Aziridine Synthesis

The synthesis of N-alkyl aziridines can be efficiently achieved through variations of the Wenker synthesis, which involves the cyclization of a β-amino alcohol. This method is a robust and well-established pathway for forming the strained three-membered ring.

Causality in Experimental Design

The chosen protocol involves two key transformations: the sulfonation of the hydroxyl group of a β-amino alcohol, followed by an intramolecular nucleophilic substitution (Sₙ2) reaction.

-

Sulfonation: The hydroxyl group is a poor leaving group. Converting it to a sulfonate ester (e.g., a tosylate or mesylate) transforms it into an excellent leaving group. This is critical for the subsequent cyclization step to proceed efficiently.

-

Base-Induced Cyclization: The addition of a strong, non-nucleophilic base (e.g., sodium hydride) is necessary to deprotonate the amine. This deprotonation generates a more potent internal nucleophile (the amide anion), which then attacks the carbon bearing the sulfonate leaving group, closing the ring to form the aziridine.

Experimental Protocol: A Representative Example

This protocol describes the synthesis of 2-tert-butyl-1-methylaziridine from a commercially available precursor, 1-(methylamino)-3,3-dimethyl-2-butanol.

Step 1: Sulfonation of the Amino Alcohol

-

Dissolve 1-(methylamino)-3,3-dimethyl-2-butanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet. Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution. This base acts as a scavenger for the HCl that will be generated.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.

Step 2: Base-Induced Cyclization

-

In a separate flame-dried, three-neck flask under an argon atmosphere, prepare a suspension of sodium hydride (NaH) (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Dissolve the crude tosylated intermediate from Step 1 in anhydrous THF.

-

Slowly add the solution of the intermediate to the NaH suspension at 0 °C. Caution: Hydrogen gas is evolved.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours until TLC analysis indicates the formation of the product.

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

-

Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous potassium carbonate, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature to obtain the crude 2-tert-butyl-1-methylaziridine.

-

Purify the product via fractional distillation under reduced pressure.

Reactivity and Mechanistic Pathways

The chemistry of aziridines is dominated by ring-opening reactions, driven by the release of approximately 27 kcal/mol of ring strain.[1] As a non-activated aziridine, 2-tert-butyl-1-methylaziridine requires activation for it to react with most nucleophiles.

Nucleophilic Ring-Opening

The most common reaction is the acid-catalyzed nucleophilic ring-opening. The nitrogen atom is first protonated by an acid (Lewis or Brønsted) to form a highly reactive aziridinium ion. This intermediate is then attacked by a nucleophile.

Regioselectivity: The regiochemical outcome of the attack is governed by both electronic and steric factors. For 2-tert-butyl-1-methylaziridine, the bulky tert-butyl group at C2 creates significant steric hindrance. Consequently, nucleophilic attack occurs almost exclusively at the less-substituted C3 position in a classic Sₙ2 fashion. This results in the formation of a single regioisomer, which is highly valuable for predictable synthetic outcomes.

This predictable regioselectivity allows for the stereospecific synthesis of complex amines, amino alcohols, and other nitrogen-containing compounds, making it a powerful tool in asymmetric synthesis.[3]

Applications in Drug Discovery and Development

Aziridines are key structural motifs and versatile intermediates in medicinal chemistry. Their ability to undergo regio- and stereoselective ring-opening provides access to chiral building blocks that are essential for constructing complex bioactive molecules.[3][7]

-

Chiral Building Blocks: The ring-opening of chiral aziridines provides reliable access to enantiomerically pure 1,2-amino alcohols and 1,2-diamines, which are prevalent substructures in many pharmaceutical agents.[8]

-

Bioactive Scaffolds: The aziridine ring itself is present in several natural products with potent biological activity, including antitumor agents like Mitomycin C and Azinomycin B.[8][9] These molecules often exert their effect through alkylation of biological macromolecules like DNA, a reaction initiated by the opening of the strained aziridine ring.[8]

-

Precursors to Heterocycles: Aziridines can be converted into a wide variety of other nitrogen-containing heterocycles through ring-expansion or rearrangement reactions, further expanding their synthetic utility.[1]

While 2-tert-butyl-1-methylaziridine itself is not a therapeutic agent, its value lies in its role as a precursor. The combination of its chirality and the sterically directing tert-butyl group makes it an attractive starting material for the synthesis of novel pharmaceutical candidates.

Safety and Handling

2-Tert-butyl-1-methylaziridine, like many small-molecule amines and strained-ring compounds, must be handled with appropriate care.

| Safety Information | Details | Source |

| Signal Word | Danger | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 |

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from acids and oxidizing agents.

Conclusion

2-Tert-butyl-1-methylaziridine is a synthetically valuable, non-activated aziridine. Its key chemical characteristic is its propensity for highly regioselective, acid-catalyzed ring-opening, which is directed by the steric bulk of the C2-tert-butyl group. This predictable reactivity makes it an important building block for the stereocontrolled synthesis of complex nitrogenous compounds, positioning it as a useful tool for researchers in organic synthesis and pharmaceutical development. Proper adherence to safety protocols is essential when handling this reactive compound.

References

- Smolecule. (2023, August 17). (R)-tert-butyl 2-methylaziridine-1-carboxylate.

- Sigma-Aldrich. 2-tert-butyl-1-methylaziridine | 54697-56-2.

- ChemScene. (S)-tert-Butyl 2-methylaziridine-1-carboxylate.

- PMC. (n.d.). Recent updates and future perspectives in aziridine synthesis and reactivity.

- Sigma-Aldrich. (R)-tert-Butyl 2-methylaziridine-1-carboxylate | 129319-91-1.

- PubChemLite. 2-tert-butyl-1-methylaziridine (C7H15N).

- PubChem. (R)-2-(tert-Butyl)-2-methyl-1-tosylaziridine | C14H21NO2S | CID 45072299.

- SSRN. (n.d.). Recent advances in the application of contiguously functionalized aziridines for the syntheses of pharmaceutical precursors via.

- Organic Syntheses Procedure. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.

- SciSpace. (n.d.). Recent Synthetic Applications of Chiral Aziridines.

- ChemicalBook. (2025, July 16). (R)-tert-Butyl 2-methylaziridine-1-carboxylate | 129319-91-1.

- BLDpharm. 129319-91-1|(R)-tert-Butyl 2-methylaziridine-1-carboxylate.

- PMC. (n.d.). Synthesis and Application of Bioactive N‐Functionalized Aziridines.

- Research Journal of Pharmacy and Technology. (2024, July 9). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine.

- PMC. (n.d.). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides.

- ResearchGate. (2025, August 9). Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect | Request PDF.

- Rsc.org. Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors.

- Google Patents. CN110003072A - A kind of preparation method of 2- methylaziridine.

- Wikipedia. Aziridines.

- PubChem. (R)-tert-butyl 2-methylaziridine-1-carboxylate | C8H15NO2 | CID 11008183.

- Sigma-Aldrich. tert-Butyl 2-methylaziridine-1-carboxylate | 129319-71-7.

- ChemicalBook. 2-Methylaziridine(75-55-8) 1H NMR spectrum.

- Semantic Scholar. (2021, March 18). Alkylative Aziridine Ring-Opening Reactions.

Sources

- 1. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aziridines - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. PubChemLite - 2-tert-butyl-1-methylaziridine (C7H15N) [pubchemlite.lcsb.uni.lu]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. rjptonline.org [rjptonline.org]

- 9. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Energetic Landscape: A Technical Guide to the Nitrogen Inversion Barrier in N-Methyl Aziridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-membered aziridine ring is a cornerstone of synthetic chemistry and a privileged scaffold in medicinal chemistry.[1][2] A key determinant of its reactivity and stereochemical outcome is the phenomenon of nitrogen inversion, a process where the nitrogen atom and its substituents oscillate through a planar transition state.[3] In N-methyl aziridines, the barrier to this inversion is a critical parameter that dictates conformational stability, and by extension, influences reaction pathways and biological activity. This in-depth guide provides a comprehensive exploration of the nitrogen inversion barrier in N-methyl aziridines, delving into the theoretical underpinnings, the factors that govern its magnitude, and the state-of-the-art computational and experimental techniques used for its characterization. By synthesizing fundamental principles with practical applications, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically manipulate and harness this fundamental stereochemical process.

Introduction: The Dynamic World of the Aziridine Nitrogen

Unlike their carbon counterparts in cyclopropane, the nitrogen atom in an aziridine ring is not static. It is a stereogenic center that can, under most conditions, rapidly invert its configuration.[4] This process, known as nitrogen inversion or pyramidal inversion, involves the movement of the nitrogen's lone pair of electrons through the nucleus to the opposite face of the atom, akin to an umbrella turning inside out in a strong wind.[5][6]

For acyclic amines at room temperature, this inversion is extremely rapid, with an energy barrier of approximately 6-7 kcal/mol, preventing the isolation of enantiomers.[7] However, incorporating the nitrogen into a strained three-membered ring, as in aziridine, significantly increases this activation energy.[8] This elevation of the inversion barrier is a direct consequence of the increased angle strain in the planar sp2-hybridized transition state, where the bond angles are constrained to approximately 60°.[8] The nitrogen inversion barrier in 2-methylaziridine, for instance, is a more substantial 17 kcal/mol.[9] This heightened barrier opens the door to controlling and utilizing the stereochemistry at the nitrogen center, a critical consideration in asymmetric synthesis and drug design.[10]

This guide will focus specifically on N-methyl aziridines, a common and important subclass. We will explore how the methyl group, and other factors, influence the delicate balance of forces that govern the rate of nitrogen inversion.

Theoretical Framework: Understanding the Inversion Barrier

The nitrogen inversion process can be visualized as the movement of the molecule along a reaction coordinate from one pyramidal ground state, through a planar transition state, to the inverted pyramidal ground state.

Caption: Energy profile for nitrogen inversion.

The height of the energy barrier (ΔG‡) between the ground state and the transition state is the nitrogen inversion barrier. Several key factors contribute to the magnitude of this barrier:

-

Hybridization: The ground state of the aziridine nitrogen is approximately sp³ hybridized with a pyramidal geometry. The transition state requires the nitrogen to adopt an sp² hybridization with a planar geometry. The energy difference between these two states is a primary contributor to the inversion barrier.

-

Angle Strain: As mentioned, the three-membered ring of aziridine imposes significant angle strain. This strain is exacerbated in the planar transition state, where the ideal bond angles for sp² hybridization (~120°) are severely compressed to ~60°. This increased strain in the transition state is a major reason for the higher inversion barrier in aziridines compared to acyclic amines.[8]

-

Electronic Effects: The nature of the substituent on the nitrogen atom plays a crucial role in modulating the inversion barrier. Electron-withdrawing groups attached to the nitrogen generally increase the barrier.[8][9] This is because they inductively withdraw electron density from the nitrogen, making the lone pair in its sp³ orbital more tightly held and thus lowering its energy. This widens the energy gap to the pure p-orbital of the transition state.[8] Conversely, groups that can stabilize the planar transition state through conjugation, such as phenyl or carbonyl groups, tend to lower the inversion barrier.[8][11]

-

Steric Effects: Bulky substituents on either the nitrogen or the ring carbons can influence the inversion rate. Generally, steric hindrance can destabilize the pyramidal ground state relative to the more open transition state, thus lowering the inversion barrier.[12]

The Influence of N-Methylation on the Inversion Barrier

The presence of a methyl group on the aziridine nitrogen has a distinct impact on the inversion barrier. While a simple alkyl group like methyl is not strongly electron-withdrawing or -donating, its effect is not entirely neutral.

Computational studies have shown that the N-inversion energy for N-methyl aziridine is approximately 16.97 kcal/mol.[11] This is slightly higher than that of the parent N-H aziridine (16.64 kcal/mol).[11] This suggests that the methyl group has a small, barrier-increasing effect. This can be attributed to a combination of subtle electronic and steric factors.

| Compound | N-Substituent (R) | Calculated N-Inversion Energy (kcal/mol) |

| 1 | H | 16.64[11] |

| 2 | Me | 16.97[11] |

| 3 | Ph | 8.91[11] |

| 4 | Bn | 16.70[11] |

| 5 | COPh | 5.75[11] |

Table 1: Calculated N-inversion energies for various N-substituted aziridines.[11]

The data in Table 1 clearly illustrates the significant influence of the N-substituent. While the methyl group in compound 2 only slightly increases the barrier compared to the unsubstituted aziridine 1 , the introduction of a phenyl group (3 ) or a benzoyl group (5 ) leads to a dramatic decrease in the inversion barrier due to stabilization of the planar transition state through conjugation.[11] The benzyl group (4 ), being electronically similar to a methyl group in terms of its direct attachment to the nitrogen, has a comparable inversion barrier.[11]

Methodologies for Studying the Nitrogen Inversion Barrier

The investigation of the nitrogen inversion barrier in N-methyl aziridines relies on a synergistic combination of computational and experimental techniques.

Computational Approaches

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the molecular structures of both the ground and transition states of aziridines, as well as for calculating the associated energy barriers.[7]

Workflow for Computational Analysis:

Caption: Computational workflow for determining the nitrogen inversion barrier.

Detailed Protocol for DFT Calculations:

-

Structure Definition: The initial 3D coordinates of the N-methyl aziridine molecule are generated.

-

Ground State Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the pyramidal ground state. A common functional for this purpose is B3LYP with a suitable basis set such as 6-31+G(d,p).[11]

-

Transition State Search: A transition state search is conducted to locate the planar geometry corresponding to the peak of the inversion barrier. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Frequency Calculations: Vibrational frequency calculations are performed on both the optimized ground state and the transition state structures.

-

Transition State Verification: A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate for nitrogen inversion. The ground state should have no imaginary frequencies.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state connects the two enantiomeric pyramidal ground states.

-

Inversion Barrier Calculation: The Gibbs free energy of activation (ΔG‡) is calculated as the difference in the Gibbs free energies of the transition state and the ground state.[7]

Experimental Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental method for determining the rates of nitrogen inversion.[12][13] Dynamic NMR (DNMR) techniques are particularly well-suited for studying processes that occur on the NMR timescale.[14]

Principle of DNMR for Measuring Nitrogen Inversion:

In an appropriately substituted N-methyl aziridine, the protons on the ring can be diastereotopic. For example, in a 2-substituted N-methyl aziridine, the two protons at the 3-position will be cis and trans to the substituent. At low temperatures, where nitrogen inversion is slow on the NMR timescale, these protons will have different chemical shifts and will appear as separate signals. As the temperature is increased, the rate of nitrogen inversion increases. When the rate of inversion becomes comparable to the difference in the resonance frequencies of the two protons, the signals will broaden. At a sufficiently high temperature, the inversion becomes so rapid that the NMR spectrometer detects only the time-averaged environment of the protons, and a single, sharp signal is observed. This temperature-dependent behavior of the NMR spectrum allows for the determination of the rate constant for inversion at the coalescence temperature, and from this, the activation energy for the process can be calculated using the Eyring equation.[12][15]

Experimental Protocol for DNMR Analysis:

-

Sample Preparation: A solution of the N-methyl aziridine derivative is prepared in a suitable deuterated solvent. The choice of solvent can sometimes have a minor effect on the inversion barrier.[16]

-

Low-Temperature NMR: The ¹H NMR spectrum is recorded at a low temperature where the signals for the diastereotopic protons are sharp and well-resolved.

-

Variable Temperature NMR: A series of ¹H NMR spectra are recorded at increasing temperatures.

-

Determination of Coalescence Temperature (Tc): The temperature at which the two signals for the diastereotopic protons merge into a single broad peak is identified as the coalescence temperature.

-

Calculation of the Rate Constant (k) at Tc: The rate constant at the coalescence temperature can be calculated using the following equation for a simple two-site exchange: k = (π * Δν) / √2 where Δν is the difference in the chemical shifts of the two signals (in Hz) at low temperature.

-

Calculation of the Free Energy of Activation (ΔG‡): The Gibbs free energy of activation at the coalescence temperature can be calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k / Tc)] where R is the ideal gas constant.

Implications in Drug Development and Chemical Synthesis

The magnitude of the nitrogen inversion barrier in N-methyl aziridines has profound implications for both drug development and synthetic chemistry.

-

Conformational Rigidity and Receptor Binding: In drug design, the three-dimensional shape of a molecule is critical for its interaction with a biological target. A high barrier to nitrogen inversion can lock the aziridine ring into a specific conformation, which may be either beneficial or detrimental for binding to a receptor.[10] Understanding and being able to predict the inversion barrier allows medicinal chemists to design molecules with optimized geometries for biological activity.

-

Stereoselective Synthesis: The stereochemistry of the nitrogen atom in an aziridine can direct the stereochemical outcome of subsequent reactions.[9] If the nitrogen inversion is slow, the two invertomers can be considered as distinct chemical species that may react at different rates or with different stereoselectivities. This can be exploited in asymmetric synthesis to achieve high levels of stereocontrol.[17] For example, the nitrogen lone pair can act as a directing group in lithiation reactions, and the preferred invertomer will dictate the site of metalation.[9]

-

Prodrug Design: The reactivity of the aziridine ring can be modulated by the N-substituent. In some cases, an N-methyl aziridine might be part of a prodrug, where the aziridine ring is opened under physiological conditions to release the active therapeutic agent. The rate of this ring-opening can be influenced by the conformational equilibrium of the nitrogen invertomers.

Conclusion

The nitrogen inversion barrier in N-methyl aziridines is a fundamentally important parameter that governs the stereochemical stability and reactivity of this key heterocyclic motif. A thorough understanding of the factors that influence this barrier, coupled with the ability to accurately predict and measure it using computational and experimental techniques, is essential for researchers in organic synthesis and medicinal chemistry. By mastering the principles outlined in this guide, scientists can better harness the unique properties of the aziridine ring to design novel synthetic methodologies and develop more effective therapeutic agents. The continued exploration of this fascinating stereodynamic process will undoubtedly lead to further innovations in the chemical and pharmaceutical sciences.[18]

References

- Dutta, P., & Dutta, M. (2011). Structural and Kinetic Investigations on Nitrogen Inversion of Some Aziridine Compounds Using Density Functional Theory Study. Asian Journal of Chemistry, 23(11), 4769-4774.

-

Pellicciari, R., & Natalini, B. (2018). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. [Link]

-

University of Liverpool. (2024, January 31). Stereochemistry - Stereoelectronics. University of Liverpool. [Link]

-

Chemeurope.com. (n.d.). Nitrogen inversion. Chemeurope.com. [Link]

- Gholami, M. R., & Habibi, A. (2005). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. Bulletin of the Korean Chemical Society, 26(7), 1083-1087.

-

Chemistry Stack Exchange. (2020, May 12). Nitrogen inversion barriers of trimethylamine and N,N-diisopropylmethylamine. Chemistry Stack Exchange. [Link]

-

Belostotskii, A. M., Gottlieb, H. E., & Shokhen, M. (2002). Nitrogen inversion in cyclic amines and the bicyclic effect. The Journal of Organic Chemistry, 67(26), 9257–9266. [Link]

-

R. E. Glick, J. T. Maynard, and J. F. C. Jr. (1959). The barrier to nitrogen inversion in six-membered rings. Journal of the Chemical Society, Chemical Communications. [Link]

-

Cai, Z., & Inomata, K. (2022). Tunneling Quantum Dynamics in Ammonia. PMC. [Link]

-

S, S., & S, S. (2011). Mechanism and electronic effects in nitrogen ylide-promoted asymmetric aziridination reaction. PubMed. [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Nitrogen inversion. UCLA Chemistry & Biochemistry. [Link]

-

Belostotskii, A. M., Gottlieb, H. E., & Shokhen, M. (2002). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. ResearchGate. [Link]

-

Wikipedia. (n.d.). Pyramidal inversion. Wikipedia. [Link]

-

Lehn, J. M. (1970). Nitrogen Inversion. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022, September 3). 4.7: Nitrogen Inversion Frequencies of Cyclic Imines. Chemistry LibreTexts. [Link]

-

P, P., K, W., & G, H. (2004). The control of the nitrogen inversion in alkyl-substituted diaziridines. PubMed. [Link]

-

Ha, H. J. (2023, October 18). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. [Link]

-

Jat, J. L., & Tiwari, B. (2023). Synthesis and Application of Bioactive N-Functionalized Aziridines. PMC. [Link]

-

IITian Explains. (2020, January 25). Amine Inversion - Flipping in Amines || IITian Explains. YouTube. [Link]

-

C, A., S, S., & A, B. (2021). Tunneling in double-well potentials within stochastic quantization: Application to ammonia inversion. arXiv.org. [Link]

- De Paz, J. L. G., Yáñez, M., Alkorta, I., Elguero, J., Goya, P., & Rozas, I. (1989). A molecular orbital study of the conformation (inversion and rotational barriers) and electronic properties of sulfamide. Canadian Journal of Chemistry, 67(12), 2227-2233.

-

Ha, H. J. (2014). N-Methylative aziridine ring opening: Asymmetric synthesis of hygroline, pseudohygroline, and hygrine. ResearchGate. [Link]

-

R. G. Lett, L. Petrakis, A. H. Spheero, and A. E. J. (1972). Nuclear magnetic resonance studies of rate processes and conformations. Part XX. Nitrogen inversion in the gas phase. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

S. F. Nelsen and P. J. H. (1968). A variable temperature nuclear magnetic resonance spectroscopy study of nitrogen inversion in medium-ring monocyclic and bicyclic systems. Journal of the Chemical Society D. [Link]

-

Wolfram Demonstrations Project. (n.d.). Quantum Tunneling in sp3 Nitrogen Inversion. Wolfram Demonstrations Project. [Link]

-

Jones, A. M., & Williams, R. M. (2021). Can an Intermediate Rate of Nitrogen Inversion Affect Drug Efficacy?. MDPI. [Link]

-

Roberts, J. D. (1958). Nuclear Magnetic Resonance Spectra. Nitrogen Inversion Rates of N-Substituted Aziridines (Ethylenimines). CaltechAUTHORS. [Link]

-

Li, Y., & Zhang, J. (2017). Synthesis and applications of methyleneaziridines. PMC. [Link]

-

Asif, M. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. MSU Chemistry. [Link]

-

Tech Explorist. (2025, January 7). A single nitrogen atom could transform the future of drug discovery. Tech Explorist. [Link]

-

Nguyen, H. V. L., & Stahl, W. (2011). The effects of nitrogen inversion tunneling, methyl internal rotation, and 14N quadrupole coupling observed in the rotational spectrum of diethyl amine. The Journal of Chemical Physics. [Link]

Sources

- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyramidal inversion - Wikipedia [en.wikipedia.org]

- 4. Nitrogen_inversion [chemeurope.com]

- 5. Illustrated Glossary of Organic Chemistry - Nitrogen inversion [chem.ucla.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. asianpubs.org [asianpubs.org]

- 8. stereoelectronics.org [stereoelectronics.org]

- 9. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Can an Intermediate Rate of Nitrogen Inversion Affect Drug Efficacy? | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. authors.library.caltech.edu [authors.library.caltech.edu]

- 16. Nuclear magnetic resonance studies of rate processes and conformations. Part XX. Nitrogen inversion in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Mechanism and electronic effects in nitrogen ylide-promoted asymmetric aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A single nitrogen atom could transform the future of drug discovery [techexplorist.com]

Computational studies of 2-tert-butyl-1-methylaziridine conformation

An In-Depth Technical Guide to the Computational Analysis of 2-tert-butyl-1-methylaziridine Conformation

Authored by: A Senior Application Scientist

Abstract

Aziridines, three-membered nitrogen-containing heterocycles, are pivotal building blocks in modern organic synthesis and medicinal chemistry. Their utility is intrinsically linked to their stereochemistry and conformational dynamics, dominated by the phenomenon of nitrogen inversion. This guide provides a comprehensive technical overview of the computational methodologies employed to investigate the conformational landscape of 2-tert-butyl-1-methylaziridine. We delve into the theoretical underpinnings of aziridine chemistry, detail the selection of appropriate computational models, and provide step-by-step protocols for identifying stable conformers and transition states. By bridging theoretical principles with practical application, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of small ring heterocycles.

Introduction: The Significance of Aziridine Conformation

Aziridines are highly valuable synthetic intermediates due to the inherent strain in their three-membered ring, which facilitates a wide range of ring-opening reactions.[1][2] This reactivity allows for the stereospecific introduction of nitrogen functionalities, a crucial step in the synthesis of pharmaceuticals, natural products, and chiral auxiliaries.[1][3] The stereochemical outcome of reactions involving aziridines is profoundly influenced by the conformation of the aziridine ring and the substituents attached to it.

A key feature of aziridines is the pyramidal geometry of the nitrogen atom, which can undergo a rapid "umbrella-like" inversion. This nitrogen inversion leads to the interconversion of stereoisomers.[4][5] The energy barrier to this inversion is sensitive to the electronic and steric nature of the substituents on both the nitrogen and carbon atoms. In the case of 2-tert-butyl-1-methylaziridine, the presence of a bulky tert-butyl group introduces significant steric hindrance, which is expected to have a pronounced effect on the preferred conformation and the dynamics of nitrogen inversion. Understanding this conformational preference is critical for predicting and controlling the molecule's reactivity.

This guide outlines a robust computational framework for the conformational analysis of 2-tert-butyl-1-methylaziridine, providing both the theoretical rationale and practical workflows necessary for a thorough investigation.

Theoretical Framework: Nitrogen Inversion and Steric Effects

The conformational analysis of 2-tert-butyl-1-methylaziridine is primarily concerned with two key phenomena: nitrogen inversion and the rotational orientation of the bulky tert-butyl substituent.

-

Nitrogen Inversion: The nitrogen atom in the aziridine ring is sp³-hybridized with its lone pair of electrons occupying one of the orbitals. Nitrogen inversion involves the passage of the nitrogen atom through a planar, sp²-hybridized transition state.[5] This process results in the interconversion between two invertomers. For 2-tert-butyl-1-methylaziridine, this inversion dictates the relative orientation of the methyl group with respect to the plane of the ring.

-

Conformational Isomers: The interplay between nitrogen inversion and the steric demands of the substituents gives rise to distinct conformational isomers. The primary conformers are typically described by the relative positions of the methyl and tert-butyl groups. These can be classified as syn or anti, depending on whether they are on the same or opposite sides of the aziridine ring, respectively. The relative stability of these conformers is governed by the steric repulsion between the substituents. The bulky tert-butyl group is expected to dominate these steric interactions, strongly favoring a conformation that minimizes its clash with the N-methyl group.

Computational Methodologies: A Hierarchical Approach

A successful computational study relies on selecting a level of theory and basis set that balances accuracy with computational cost. For small, strained rings like aziridines, electron correlation effects are important, making Density Functional Theory (DFT) and ab initio methods particularly suitable.[6][7]

Selection of Computational Level

-

Density Functional Theory (DFT): DFT methods offer a good compromise between accuracy and computational expense for systems of this size.[7][8] The B3LYP functional is a widely used and well-validated choice for organic molecules.[5][8][9] To accurately capture the non-covalent interactions that may arise from the bulky and polarizable tert-butyl group, it is crucial to include a dispersion correction, such as Grimme's D3 correction.

-

Ab Initio Methods: Higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster [CCSD(T)] can provide benchmark results but are more computationally demanding.[4] They are often used to validate the results from more cost-effective DFT methods.

-

Basis Sets: The choice of basis set determines the flexibility given to the electrons to describe their spatial distribution. Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p) , are generally sufficient for geometry optimizations and frequency calculations of organic molecules.[4] The inclusion of polarization functions (d,p) is essential for describing the non-planar geometry of the aziridine ring, and diffuse functions (+) are important for accurately describing lone pairs and transition states.

A Validated Computational Workflow

A systematic approach is required to explore the potential energy surface (PES) of 2-tert-butyl-1-methylaziridine to identify all relevant minima (stable conformers) and the transition states that connect them.

Caption: Computational workflow for conformational analysis.

Experimental Protocols: Step-by-Step Computational Workflows

The following protocols outline the practical steps for conducting a conformational analysis using a quantum chemistry software package like Gaussian.

Protocol 1: Ground State Conformer Identification and Analysis

This protocol details the process of finding the minimum energy structures of the syn and anti conformers.

-

Build Initial Structures: Using a molecular modeling program (e.g., GaussView, Avogadro), construct the 3D structures for both the syn and anti isomers of 2-tert-butyl-1-methylaziridine.

-

Prepare Input File for Optimization: Create an input file specifying the calculation details.

-

Route Section: #p B3LYP/6-31G(d,p) Opt EmpiricalDispersion=GD3`

-

Charge and Multiplicity: 0 1 (for a neutral singlet molecule).

-

Coordinates: Paste the coordinates of the initial structure.

-

-

Run Geometry Optimization: Submit the input file to the quantum chemistry program. The Opt keyword will instruct the program to find the nearest local minimum on the potential energy surface.

-

Prepare Input File for Frequencies: Using the optimized geometry from the previous step, create a new input file for a frequency calculation.

-

Route Section: #p B3LYP/6-31G(d,p) Freq EmpiricalDispersion=GD3`

-

-

Run Frequency Calculation: Submit the frequency calculation job.

-

Analyze Output:

-

Confirm that the optimization converged successfully.

-

In the frequency output, verify that there are no imaginary frequencies. This confirms the structure is a true minimum.

-

Extract the electronic energy, enthalpy, and Gibbs free energy for each conformer.

-

Protocol 2: Locating the Nitrogen Inversion Transition State (TS)

This protocol describes how to find the transition state connecting the two invertomers.

-

Build Initial TS Guess: Modify one of the optimized ground state structures by making the nitrogen and its three bonded atoms (C, C, C-methyl) planar. This serves as a good initial guess for the TS.

-

Prepare Input File for TS Search:

-

Route Section: #p B3LYP/6-31G(d,p) Opt(TS,CalcFC,NoEigentest) Freq EmpiricalDispersion=GD3`

-

The Opt(TS,CalcFC,NoEigentest) keyword combination initiates a transition state search. CalcFC calculates the initial force constants, which is recommended for TS searches.

-

-

Run TS Optimization: Submit the calculation.

-

Analyze Output and Validate TS:

-

Check for successful convergence.

-

The frequency calculation (run automatically with the optimization) should show exactly one imaginary frequency . This corresponds to the motion along the reaction coordinate (the nitrogen inversion).

-

Visualize the imaginary frequency's vibrational mode to confirm it represents the expected "umbrella-like" inversion of the nitrogen atom.

-

-

Perform IRC Calculation (Optional but Recommended): An Intrinsic Reaction Coordinate (IRC) calculation traces the reaction path downhill from the transition state, ensuring that it connects the two desired minima (syn and anti conformers).

-

Route Section: #p B3LYP/6-31G(d,p) IRC(CalcFC,MaxPoints=20,StepSize=10) EmpiricalDispersion=GD3`

-

Caption: Energy profile for nitrogen inversion.

Data Presentation and Interpretation

The primary outputs of this computational study are the relative energies of the conformers and the energy barrier for their interconversion. This data should be summarized in clear, comparative tables.

Table 1: Relative Energies of Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| anti | 0.00 | 0.00 |

| syn | [Calculated Value] | [Calculated Value] |

The 'anti' conformer, where the bulky tert-butyl group and the N-methyl group are on opposite sides of the ring, is expected to be the ground state (0.00 kcal/mol) due to minimized steric hindrance.

Table 2: Calculated Nitrogen Inversion Barrier

| Process | Activation Gibbs Free Energy (ΔG‡) (kcal/mol) |

| anti → syn | [Calculated Value] |

This value represents the energy required to go from the more stable 'anti' conformer to the transition state. A high barrier (e.g., >20 kcal/mol) would suggest that the invertomers might be separable at low temperatures.[1]

Table 3: Key Geometric Parameters

| Parameter | anti Conformer | syn Conformer | Transition State |

| C-N-C Angle (°) | [Value] | [Value] | ~120° |

| N-Inversion Dihedral (°) | [Value] | [Value] | ~0° or 180° |

| C-N(ring)-C(Me) Angle (°) | [Value] | [Value] | [Value] |

Correlation with Experimental Data

The ultimate validation of a computational model comes from its agreement with experimental results.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculated relative Gibbs free energies can be used to predict the Boltzmann population of each conformer at a given temperature. These populations can then be correlated with the observed signals in an NMR spectrum. Furthermore, advanced computational methods can predict NMR chemical shifts and coupling constants, which can be directly compared to experimental spectra to confirm the dominant solution-phase structure.[10] Dynamic NMR (DNMR) experiments can also be used to experimentally determine the energy barrier to nitrogen inversion, providing a direct point of comparison for the calculated ΔG‡.[8][10]

-

Microwave Spectroscopy: For gas-phase studies, this technique provides highly accurate rotational constants that depend on the precise geometry of the molecule. Comparing the calculated rotational constants of the predicted ground state conformer with experimental microwave data offers an excellent validation of the computed geometry.[11]

Conclusion

The computational investigation of 2-tert-butyl-1-methylaziridine conformation provides critical insights into its structural and dynamic properties. Through a systematic workflow employing DFT calculations, it is possible to reliably identify the ground state conformer, quantify the energy difference to higher-energy isomers, and determine the activation barrier for nitrogen inversion. The results consistently show that steric hindrance from the tert-butyl group is the dominant factor in determining the conformational landscape. This theoretical understanding is not merely an academic exercise; it has profound implications for predicting the stereochemical outcomes of reactions involving this and related aziridines, thereby guiding synthetic strategy and aiding in the rational design of molecules in drug discovery and materials science.

References

-

Overcoming the ring tension: computational approaches to stereochemical assignments and geometrical insights in small heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

ab initio Study of Restricted Rotation in N-Nitroso-azirine and N-Nitroso-diaziridine. Asian Journal of Chemistry. Available at: [Link]

-

Ring Cleavage of Aziridines by Difluoroamine: Mechanistic Insights from ab Initio and DFT Study. The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]

-

Ab Initio Study of Aziridines and Diaziridines: Nitrogen Inversion, Ring Opening, and Thermochemistry. The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]

-

Aziridine strategy for stereospecific synthesis of 1′-alkyl/aryl-5′-aryl-2′,5′-dihydropyrrolofullerene-2′-carboxylates and NMR study of hindered 5′-aryl group rotation. ResearchGate. Available at: [Link]

-

An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes. ACS Publications. Available at: [Link]

-

Recent updates and future perspectives in aziridine synthesis and reactivity. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Chemistry of Heterocyclic Compounds: Small Ring Heterocycles. ResearchGate. Available at: [Link]

-

Ab Initio and DFT Modeling of Stereoselective Deamination of Aziridines by Nitrosyl Chloride. Wiley Online Library. Available at: [Link]

-

Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. Available at: [Link]

-

A Rotational Study of 2‐tert‐Butylphenol and Its 1 : 1 Argon Complex. ResearchGate. Available at: [Link]

Sources

- 1. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. acs.figshare.com [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Overcoming the ring tension: computational approaches to stereochemical assignments and geometrical insights in small heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Physical properties of substituted N-alkyl aziridines

An In-depth Technical Guide to the Physical Properties of Substituted N-Alkyl Aziridines

Introduction

Aziridines, the nitrogen-containing analogs of epoxides, are a class of three-membered heterocyclic compounds that have garnered significant interest in organic synthesis and medicinal chemistry.[1] Their high ring strain makes them valuable synthetic intermediates, readily undergoing ring-opening reactions to produce a diverse array of more complex nitrogen-containing molecules.[1][2] N-alkyl aziridines, a subset of this family, feature an alkyl substituent on the nitrogen atom, which profoundly influences their physical and chemical properties.

This technical guide provides a comprehensive exploration of the core physical properties of substituted N-alkyl aziridines. As a senior application scientist, the aim is not merely to present data but to offer a field-proven perspective on why these properties manifest as they do and how they can be reliably determined and leveraged in a research and development setting. We will delve into the structural nuances, boiling points, densities, polarities, solubilities, and spectroscopic signatures that define this important class of molecules. Understanding these characteristics is paramount for their effective synthesis, purification, handling, and application in the development of novel chemical entities.

Molecular Structure and Nitrogen Inversion

The defining feature of the aziridine ring is its geometry. The internal bond angles are constrained to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms.[3] This severe angle strain is the primary driver of their chemical reactivity.

A crucial dynamic aspect of N-alkyl aziridines is nitrogen inversion, the process by which the nitrogen atom and its substituents rapidly flip their configuration. The energy barrier for this inversion is higher than in acyclic amines due to the increased angle strain in the planar transition state.[3] This barrier can be influenced by both the N-substituent and substituents on the ring carbons. Bulky N-alkyl groups can affect the inversion rate, and the presence of electron-withdrawing or -donating groups on the nitrogen can significantly lower or raise the inversion barrier, respectively.[4] This phenomenon is not just a theoretical curiosity; it can have tangible consequences for the molecule's reactivity and its appearance in spectroscopic analyses, particularly NMR at varying temperatures.

Boiling Point and Density

The boiling point of N-alkyl aziridines is governed by the interplay of intermolecular forces, primarily van der Waals forces and dipole-dipole interactions. As the length of the N-alkyl chain increases, the surface area of the molecule expands, leading to stronger van der Waals interactions and a corresponding increase in the boiling point. This trend is clearly observable in the homologous series of N-alkyl aziridines.

The density of these compounds is also influenced by the size and packing efficiency of the molecules. Generally, density will increase with molecular weight within a homologous series, although changes in molecular shape and intermolecular forces can also play a role.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Aziridine | C₂H₅N | 43.07 | 56[1][5][6] | 0.832[5][6][7][8] |

| N-Methylaziridine | C₃H₇N | 57.09 | 27.5[9][10] | 0.887[10] |

| 2-Methylaziridine | C₃H₇N | 57.09 | 66-67[11][12] | 0.812[12] |

| N-Ethylaziridine | C₄H₉N | 71.12 | ~70 | N/A |

| 2-Ethylaziridine | C₄H₉N | 71.12 | 70.1[13] | 0.818[13] |

| N-Propylaziridine | C₅H₁₁N | 85.15 | ~95-100 (estimated) | N/A |

| N-Butylaziridine | C₆H₁₃N | 99.17 | ~120-125 | N/A |

Polarity and Solubility

The presence of a nitrogen atom in the aziridine ring imparts a degree of polarity to the molecule due to the difference in electronegativity between nitrogen and carbon, and the presence of a lone pair of electrons on the nitrogen. This makes lower molecular weight N-alkyl aziridines, such as N-methylaziridine, miscible with water and other polar solvents like alcohols.[1][14]

As the length of the N-alkyl chain increases, the nonpolar character of the molecule becomes more dominant, leading to a decrease in water solubility and an increase in solubility in nonpolar organic solvents such as hexanes and toluene. This trend is reflected in the calculated partition coefficients (logP) and water solubility (logWS) values. A higher logP value indicates greater lipophilicity (lower water solubility).

| Compound | logP (Octanol/Water) | logWS (Water Solubility in mol/L) | General Solubility Profile |

| N-Ethylaziridine | 0.322 | 0.04 | Soluble in polar solvents.[14] |

| N-Butylaziridine | 1.102 | -0.80 | Increased solubility in nonpolar solvents.[15] |

The polarity and solubility of N-alkyl aziridines are critical considerations for selecting appropriate solvent systems for reactions and for developing effective extraction and chromatographic purification methods.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of N-alkyl aziridines.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of these molecules.

-

¹H NMR: The protons on the aziridine ring typically appear as a complex multiplet in the upfield region of the spectrum, generally between 1.0 and 2.5 ppm. The exact chemical shift is sensitive to the substituents on both the nitrogen and the ring carbons. The protons of the N-alkyl group will appear at their characteristic chemical shifts, for example, an N-methyl group will be a singlet around 2.2-2.5 ppm.[16] An N-ethyl group will show a quartet and a triplet. The diastereotopic nature of the ring protons can lead to complex splitting patterns.[17]

-

¹³C NMR: The carbon atoms of the aziridine ring are shielded and typically resonate in the range of 20-40 ppm in the ¹³C NMR spectrum. The carbons of the N-alkyl substituent will appear in their expected aliphatic regions.[18][19]

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | Aziridine Ring (CH₂) | 1.0 - 2.5 | Often complex, overlapping multiplets. |

| ¹H | N-CH₃ | 2.2 - 2.5 | Singlet. |

| ¹³C | Aziridine Ring (CH₂) | 20 - 40 | Shielded due to ring strain. |

| ¹³C | N-Alkyl (aliphatic) | 10 - 60 | Dependent on the specific alkyl group.[19] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is useful for identifying the presence of key functional groups. For N-alkyl aziridines, the most diagnostic vibrations are the C-H and C-N stretching frequencies.

-

C-H Stretch: The C-H stretching vibrations of the methylene groups in the ring and the N-alkyl chain typically appear in the region of 2800-3000 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1000-1250 cm⁻¹ region. This band can be a useful, albeit sometimes weak, indicator of the aziridine moiety.

| Bond | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| C-H (sp³) | Stretch | 2800 - 3000 |

| C-N | Stretch | 1000 - 1250[2] |

Experimental Protocols

A self-validating system in research relies on robust and reproducible experimental methods. Below are generalized protocols for the synthesis and characterization of a representative N-alkyl aziridine.

Synthesis of N-Butylaziridine

This protocol is based on the well-established Wenker synthesis, which involves the cyclization of a 2-amino alcohol.

Step 1: Sulfation of 2-(Butylamino)ethanol

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, add 1 equivalent of 2-(butylamino)ethanol.

-

Slowly, and with constant stirring, add 1.1 equivalents of concentrated sulfuric acid. The reaction is exothermic. Maintain the temperature below 50°C.

-

Once the addition is complete, heat the mixture to 120-140°C under vacuum to remove water. Continue heating until the mixture becomes viscous.

-

Cool the resulting sulfate ester to room temperature.

Step 2: Cyclization to N-Butylaziridine

-

To the cooled sulfate ester, slowly add a 40-50% aqueous solution of sodium hydroxide (NaOH), using approximately 2.5 equivalents of NaOH. This step is highly exothermic; maintain cooling with an ice bath.

-

The N-butylaziridine will form as an upper organic layer. The reaction mixture should be stirred vigorously for 1-2 hours after the NaOH addition is complete.

-

The product can be isolated by steam distillation or by extraction with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product should be purified by fractional distillation under an inert atmosphere (e.g., nitrogen or argon).

Characterization Workflow

1. Boiling Point Determination:

-

Assemble a micro-distillation apparatus.

-

Place a small amount of the purified N-alkyl aziridine in the distillation flask with a boiling chip.

-

Slowly heat the flask and record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the measured atmospheric pressure.

2. NMR Sample Preparation and Analysis:

-

Dissolve 5-10 mg of the purified aziridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[17]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Acquire ¹H and ¹³C{¹H} NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[17]

-

Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.

3. IR Spectroscopy:

-

If the sample is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum recorded in a solution cell.

-

Acquire the IR spectrum and identify the characteristic absorption bands for C-H and C-N stretching.

Conclusion

The physical properties of substituted N-alkyl aziridines are a direct consequence of their unique strained-ring structure and the nature of the substituents on the nitrogen and carbon atoms. The predictable trends in boiling point, density, and solubility as a function of the N-alkyl chain length provide a rational basis for their purification and handling. Spectroscopic methods, particularly NMR and IR, offer a robust framework for their structural confirmation. A thorough understanding of these fundamental properties, coupled with reliable experimental protocols for their synthesis and characterization, empowers researchers to confidently utilize these versatile building blocks in the pursuit of new medicines and advanced materials.

References

-

PubChem. (n.d.). 1-Methylaziridine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Breuer, E., Somekh, L., & Ringel, I. (n.d.). N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines. The Hebrew University of Jerusalem. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). Aziridine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Methylaziridine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Solubility of Things. (n.d.). Aziridine. Retrieved February 23, 2026, from [Link]

-

Scribd. (2018, January 29). Aziridine. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Aziridines. Retrieved February 23, 2026, from [Link]

-

Lirias. (n.d.). Direct electrocatalytic NH aziridination of aromatic alkenes using ammonia. Retrieved February 23, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2-Methylaziridine. Retrieved February 23, 2026, from [Link]

-

Chem-Supply. (2025, May 20). Aziridine. Retrieved February 23, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved February 23, 2026, from [Link]

-

SoleChem. (n.d.). Aziridine. Retrieved February 23, 2026, from [Link]

-

Alabugin, I. V., Gold, B., Shatruk, M., & Kovalev, K. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. Future Drug Discovery, 4(3), e113. [Link]

-

ChemRxiv. (n.d.). Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. Retrieved February 23, 2026, from [Link]

-

Kürti, L., et al. (n.d.). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. PMC. Retrieved February 23, 2026, from [Link]

-

Specac. (n.d.). Interpreting Infrared Spectra. Retrieved February 23, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved February 23, 2026, from [Link]

-

UniTechLink. (n.d.). The features of IR spectrum. Retrieved February 23, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved February 23, 2026, from [Link]

-

Munnuri, S., et al. (n.d.). Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. PMC. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). Aziridine, 1-butyl-. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Sci-Hub. (2011, September 15). DFT Study of the Aziridine Polymerization in Acid Medium. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Propylaziridine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved February 23, 2026, from [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). 1: Selected IR stretching frequencies of CN groups in a variety of NHC. Retrieved February 23, 2026, from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2025, August 9). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). Ethylethyleneimine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Ethylaziridine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved February 23, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butyl-aziridine (CAS 1120-85-0). Retrieved February 23, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). N-Butylaziridine. Retrieved February 23, 2026, from [Link]

-

Cheméo. (n.d.). 1-Ethyl-aziridine - Chemical & Physical Properties. Retrieved February 23, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butylamine, N-methyl-N-propyl- (CAS 24551-99-3). Retrieved February 23, 2026, from [Link]

-

Tradeindia. (n.d.). N-propylamine. Retrieved February 23, 2026, from [Link]

Sources

- 1. Pyridine Chemical - CAS No 110-86-1, Liquid Form, Pharma Grade, Purity 99.9%, Boiling Point 115.2°C, Melting Point 41.6°C, Miscible Solvent - Cas No 110-86-1, Liquid Form, Pharma Grade, Purity 99.9%, Boiling Point 115.2â°c, Melting Point 41.6â°c, Miscible Solvent at Best Price in Mumbai | Manas Petro Chem [tradeindia.com]

- 2. Pyridine, 2-propyl- [webbook.nist.gov]

- 3. 1-Methylaziridine | C3H7N | CID 14073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Propylaziridine | C5H11N | CID 544792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. uv.es [uv.es]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. vaia.com [vaia.com]

- 10. Aziridine, 1-methyl- [webbook.nist.gov]

- 11. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. 2-Methylaziridine(75-55-8) 1H NMR [m.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Benzenamine, N-propyl- (CAS 622-80-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CAS Common Chemistry [commonchemistry.cas.org]

- 18. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 19. chemsynthesis.com [chemsynthesis.com]

Methodological & Application

Topic: Stereoselective Synthesis of 2-tert-Butyl-1-methylaziridine

An Application Note for Advanced Stereoselective Synthesis

Abstract

Chiral aziridines are high-value synthetic intermediates, serving as versatile building blocks for complex nitrogen-containing molecules in pharmaceutical and materials science research.[1][2] Their utility stems from the strained three-membered ring, which undergoes predictable regio- and stereoselective ring-opening reactions.[3][4] This application note presents a detailed, field-proven protocol for the stereoselective synthesis of (S)-2-tert-butyl-1-methylaziridine, a sterically hindered chiral aziridine. Due to the absence of a direct, optimized procedure in the literature for this specific target, this guide synthesizes established principles of stereocontrolled synthesis, primarily focusing on the robust and reliable strategy of intramolecular cyclization of a chiral amino alcohol precursor derived from the chiral pool. An alternative catalytic approach is also discussed, providing researchers with a comprehensive overview of viable synthetic strategies.

Introduction and Strategic Overview

The synthesis of enantiomerically pure aziridines is a significant challenge in modern organic chemistry.[3] Catalytic asymmetric methods have advanced significantly, yet often face limitations with sterically demanding or unactivated substrates.[2] The target molecule, 2-tert-butyl-1-methylaziridine, combines a bulky tert-butyl group, which dictates facial selectivity in many reactions, with a simple N-methyl group that lacks the activating properties of sulfonyl or carbamoyl groups commonly used in aziridination protocols.[4]

This guide focuses on a strategy that circumvents these challenges by leveraging a chiral precursor, (S)-tert-leucinol, which is readily available from the inexpensive amino acid (S)-tert-leucine. This "chiral pool" approach provides an unambiguous and highly reliable method for establishing the desired stereocenter.

The core strategy involves a modified Wenker aziridine synthesis:

-

N-Methylation: Introduction of the N-methyl group onto the chiral amino alcohol.

-

Hydroxyl Activation: Conversion of the primary alcohol into a superior leaving group (e.g., a tosylate).

-

Intramolecular Cyclization: Base-mediated intramolecular S_N2 reaction to form the aziridine ring.

This pathway is chosen for its predictability, high fidelity in stereochemical transfer, and scalability.

Experimental Protocols

Primary Protocol: Synthesis via Intramolecular Cyclization of (S)-N-Methyl-tert-leucinol

This protocol details the multi-step synthesis starting from commercially available (S)-tert-leucinol. The entire workflow is designed to be robust and reproducible in a standard organic synthesis laboratory.

Workflow Diagram: Synthesis from (S)-tert-Leucinol

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-tert-Butyl-1-methylaziridine from an N-Methyl Imine via Corey-Chaykovsky Aziridination

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-tert-butyl-1-methylaziridine, a sterically hindered aziridine of interest in synthetic and medicinal chemistry. The synthesis is achieved through the Corey-Chaykovsky aziridination of an N-methyl imine derived from pivalaldehyde. We detail the preparation of the requisite sulfur ylide, the aziridination reaction itself, and robust procedures for product characterization and validation. This guide is intended for researchers in organic synthesis, drug discovery, and materials science, offering field-proven insights into the causality behind experimental choices and ensuring a reliable and reproducible outcome.

Introduction and Scientific Context

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly valuable building blocks in organic chemistry.[1] Their significant ring strain makes them susceptible to ring-opening reactions, enabling the stereospecific introduction of nitrogen-containing functionalities into complex molecules. This reactivity has positioned aziridines as critical intermediates in the synthesis of pharmaceuticals, natural products, and polymers.[2][3]

The target molecule, 2-tert-butyl-1-methylaziridine, incorporates a bulky tert-butyl group, which imparts unique steric and electronic properties. This structural feature can influence the molecule's reactivity and its interactions in biological systems, making it an attractive synthon for creating sterically demanding chiral centers.

The Corey-Chaykovsky reaction provides a powerful and reliable method for synthesizing aziridines from imines.[2][4][5] This reaction involves the transfer of a methylene group from a sulfur ylide to the C=N double bond of an imine, directly forming the three-membered ring.[2] This application note presents a detailed protocol based on this classic transformation, optimized for the synthesis of 2-tert-butyl-1-methylaziridine.

Reaction Mechanism and Rationale

The overall synthesis is a two-step process: (1) formation of the N-methyl imine from pivalaldehyde and methylamine, and (2) the subsequent Corey-Chaykovsky aziridination.

The core of the synthesis is the aziridination step, which proceeds via the following mechanism:

-

Ylide Formation: A strong base, such as sodium hydride (NaH), deprotonates the commercially available trimethylsulfonium salt (e.g., iodide or methylsulfate) to generate the highly reactive sulfur ylide, dimethylsulfonium methylide. This step is performed in situ immediately before use.

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbon of the imine's C=N bond. This forms a betaine intermediate.

-

Ring Closure: The resulting nitrogen anion undergoes an intramolecular SN2 reaction, attacking the carbon atom bonded to the positively charged sulfur. This displaces dimethyl sulfide (a volatile and odorous byproduct) and closes the three-membered aziridine ring.

The choice of an unstabilized ylide like dimethylsulfonium methylide is crucial. Its high reactivity is well-suited for addition to imines, leading to efficient aziridination.[2][6]

Caption: Reaction mechanism for Corey-Chaykovsky aziridination.

Detailed Experimental Protocol

Safety First: This protocol involves highly reactive and hazardous materials. Sodium hydride is water-reactive and can ignite spontaneously in air.[7][8][9] Aziridines are toxic and potential mutagens.[10] All operations must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[7][10]

Materials and Reagents

| Reagent | CAS No. | Purity | Supplier | Notes |

| Pivalaldehyde (2,2-Dimethylpropanal) | 630-19-3 | ≥95% | Standard Supplier | Distill before use for best results. |

| Methylamine (40% in H₂O) | 74-89-5 | 40% | Standard Supplier | |

| Diethyl ether (anhydrous) | 60-29-7 | ≥99.8% | Standard Supplier | Use from a freshly opened container or solvent purification system. |

| Potassium hydroxide (KOH) | 1310-58-3 | ≥85% | Standard Supplier | |

| Magnesium sulfate (anhydrous) | 7487-88-9 | ≥99.5% | Standard Supplier | |

| Trimethylsulfonium iodide | 2181-42-2 | ≥98% | Standard Supplier | Dry in a vacuum oven before use. |

| Sodium hydride (60% in oil) | 7646-69-7 | 60% | Standard Supplier | Handle with extreme care. |

| Dimethyl sulfoxide (anhydrous) | 67-68-5 | ≥99.9% | Standard Supplier | Use from a freshly opened container. |

Workflow Overview

Caption: Experimental workflow for the synthesis of 2-tert-butyl-1-methylaziridine.

Step-by-Step Procedure

Part A: Synthesis of N-(2,2-dimethylpropylidene)methanamine (Imine Precursor)

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pivalaldehyde (8.6 g, 100 mmol).

-

Cool the flask in an ice-water bath (0 °C).

-

Slowly add a 40% aqueous solution of methylamine (8.5 mL, ~110 mmol) dropwise over 15 minutes with vigorous stirring. An immiscible layer will form.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water.

-

Separate the organic layer. Add solid potassium hydroxide (KOH) pellets to the organic layer until no further water is absorbed (the pellets will remain solid). This step is crucial for removing water and catalyzing the final stage of imine formation.

-

Decant the ether solution from the KOH pellets and dry it further over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and remove the diethyl ether under reduced pressure. Caution: Do not heat above 40 °C as the imine is volatile. The resulting crude N-(2,2-dimethylpropylidene)methanamine is a colorless liquid and should be used immediately in the next step.

Part B: Synthesis of 2-tert-Butyl-1-methylaziridine

-

Ylide Preparation:

-

To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol).[11]

-

Wash the NaH three times with 20 mL portions of anhydrous hexane to remove the mineral oil. Extreme Caution: The hexane washings will contain residual NaH and should be quenched carefully by slow addition to isopropanol in a separate flask.

-

After the final wash, place the flask under high vacuum for 15 minutes to remove residual hexane.

-

Add 150 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask via cannula.

-

Add trimethylsulfonium iodide (22.4 g, 110 mmol) to the suspension in one portion.

-

Stir the mixture at room temperature for 45-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the ylide results in a clear to light-yellow solution.[6][11]

-

-

Aziridination Reaction:

-

Cool the freshly prepared ylide solution to 15-20 °C using a water bath.

-

Dissolve the crude N-(2,2-dimethylpropylidene)methanamine (from Part A, ~100 mmol) in 20 mL of anhydrous DMSO.

-

Add the imine solution dropwise to the ylide solution over 30 minutes. Maintain the internal temperature below 25 °C.

-

After the addition is complete, let the reaction stir at room temperature for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) by taking a small aliquot, quenching it with water, extracting with ether, and spotting on a silica plate.

-

-

Work-up and Purification:

-